4-(2-nitrophenyl)-1H-pyrazole
Overview
Description
4-(2-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of a nitro group at the 2-position of the phenyl ring attached to the pyrazole core makes this compound particularly interesting due to its potential biological and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-nitrophenyl)-1H-pyrazole typically involves the reaction of 2-nitrophenylhydrazine with α,β-unsaturated carbonyl compounds. One common method is the cyclization of 2-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, and the mixture is refluxed for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 4-(2-aminophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Oxidized pyrazole derivatives.
Mechanism of Action
The biological activity of 4-(2-nitrophenyl)-1H-pyrazole is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylpyrazole: Similar structure but lacks the 2-nitro substitution on the phenyl ring.
2-nitrophenylpyrazole: Similar structure but with the nitro group directly attached to the pyrazole ring.
4-(2-nitrophenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
4-(2-nitrophenyl)-1H-pyrazole is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can enhance its biological activity and make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(2-nitrophenyl)-1H-pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-8(9)7-5-10-11-6-7/h1-6H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKKJSANXASGJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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